2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide
Description
This compound features a hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene core, substituted at the 10-position with a 3,4-dichlorophenyl group and at the 5-position with a sulfanyl-linked acetamide moiety. The dichlorophenyl substituent enhances lipophilicity, while the acetamide group may influence solubility and target binding.
Properties
Molecular Formula |
C14H9Cl2N7OS |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-[[10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H9Cl2N7OS/c15-9-2-1-7(3-10(9)16)23-12-8(4-19-23)13-20-21-14(22(13)6-18-12)25-5-11(17)24/h1-4,6H,5H2,(H2,17,24) |
InChI Key |
OTAQJPMANMAGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)SCC(=O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings
Scientific Research Applications
2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Hexaazatricyclo Derivatives :
- Substituents: 4-methoxyphenyl and phenyl groups.
- Single-crystal X-ray studies confirm planar geometry, critical for binding to biological targets . Target Compound:
Substituents: 3,4-Dichlorophenyl introduces electron-withdrawing effects, likely improving metabolic stability compared to methoxy or hydroxy groups .
Diazatricyclo Derivatives :
- Core: Replaces two nitrogen atoms with sulfur (7-thia), reducing hydrogen-bonding capacity.
- Substituents: 3,4-dimethylphenyl and prop-2-enyl groups.
- Properties: Higher lipophilicity (XLogP3 = 4.8) compared to hexaazatricyclo analogs, which may affect membrane permeability .
Substituent Effects on Physicochemical Properties
*Estimates based on structural analogs due to lack of direct data.
- The acetamide linker in the target compound introduces rotatable bonds, which may reduce conformational rigidity but improve solubility .
Spectral and Structural Comparisons
- NMR Profiling :
- Crystallographic Data :
- Hexaazatricyclo derivatives exhibit planar fused-ring systems, as seen in X-ray studies (). The dichlorophenyl group may introduce steric hindrance, altering packing efficiency in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
